REACTION_CXSMILES
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[Cl-].[Cl-].[Cl-].[Al+3].[F:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][C:13](=[O:18])[CH:14]=[C:15]([CH3:17])[CH3:16])=[CH:8][CH:7]=1>C(=S)=S>[F:5][C:6]1[CH:7]=[C:8]2[C:9](=[CH:10][CH:11]=1)[O:12][C:13](=[O:18])[CH2:14][C:15]2([CH3:16])[CH3:17] |f:0.1.2.3|
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Name
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|
Quantity
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18 g
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Type
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reactant
|
Smiles
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[Cl-].[Cl-].[Cl-].[Al+3]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(=S)=S
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Name
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|
Quantity
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18 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)OC(C=C(C)C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 14.0 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction was poured onto ice
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate-hexanes (1:10, 200 mL)
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Type
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WASH
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Details
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The organic phase was washed with saturated sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
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Smiles
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FC=1C=C2C(CC(OC2=CC1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |